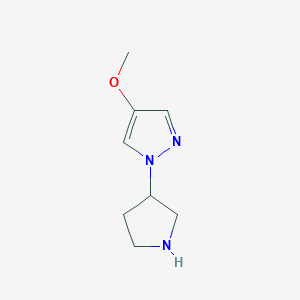
1,3-ジシクロプロピル-1H-ピラゾール-5-アミン
概要
説明
1,3-Dicyclopropyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of aminopyrazoles. It was first synthesized and characterized in 2008 by researchers at the Indian Institute of Technology, Roorkee. This compound has an interesting chemical structure and is known for its potent biological activities.
科学的研究の応用
1,3-Dicyclopropyl-1H-pyrazol-5-amine has several scientific research applications, including:
Antitumor Applications: Derivatives of this compound have shown significant anti-proliferation activities against tumor cells, indicating potential as novel antitumor drug scaffolds.
Heterocyclic Ketene Aminal Derivatives: Efficient synthesis methods for these derivatives have been developed, making them promising candidates for drug discovery.
Dye Synthesis: The compound has been used in the synthesis of heterocyclic disazo dyes, contributing to the field of dye synthesis and characterization.
Catalysis and Arylation: Pyrazole derivatives, including 1,3-dicyclopropyl-1H-pyrazol-5-amine, are used in palladium-catalyzed direct arylations, demonstrating their utility in organic synthesis.
Antimicrobial Agents: Derivatives of this compound have been synthesized to assess their antibacterial and antifungal activities.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dicyclopropyl-1H-pyrazol-5-amine can be synthesized through various methods. One notable approach involves palladium-catalyzed amino group arylation based on the Buchwald–Hartwig reaction. In this efficient process, XPhos serves as a ligand, and KOH acts as a base. Another method involves the reaction of 3-cyclopropyl-3-oxopropanenitrile, sodium acetate, and cyclopropyl hydrazine-HCl in ethanol, followed by refluxing overnight .
Industrial Production Methods
While specific industrial production methods for 1,3-dicyclopropyl-1H-pyrazol-5-amine are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and other efficient synthetic methods can facilitate large-scale production.
化学反応の分析
Types of Reactions
1,3-Dicyclopropyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in amino group arylation reactions.
KOH: Acts as a base in palladium-catalyzed reactions.
Ethanol: Used as a solvent in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
作用機序
The mechanism of action of 1,3-dicyclopropyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The specific molecular targets and pathways involved depend on the derivative and its intended application .
類似化合物との比較
Similar Compounds
1,3-Diphenylpyrazol-5-one: Used in the synthesis of luminophores for organic light-emitting diodes (OLEDs).
5-Amino-1,3-dimethyl-1H-pyrazole: Known for its applications in medicinal chemistry.
3-Amino-5-methyl-2-phenylpyrazole: Utilized in the synthesis of potential antimalarial compounds.
Uniqueness
1,3-Dicyclopropyl-1H-pyrazol-5-amine is unique due to its cyclopropyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable scaffold for drug discovery and other applications.
特性
IUPAC Name |
2,5-dicyclopropylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-5-8(6-1-2-6)11-12(9)7-3-4-7/h5-7H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCXWZMLHZRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)

![4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409017.png)


![[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)





